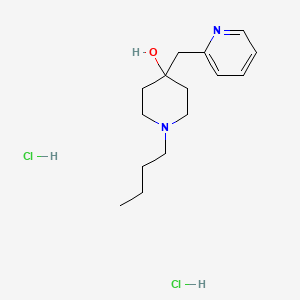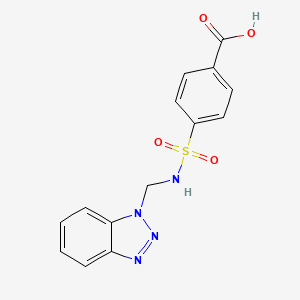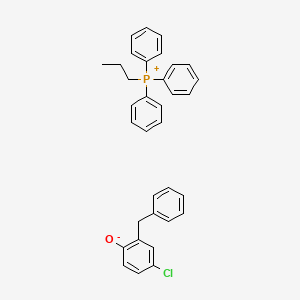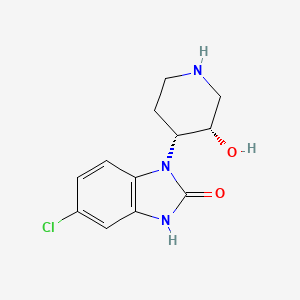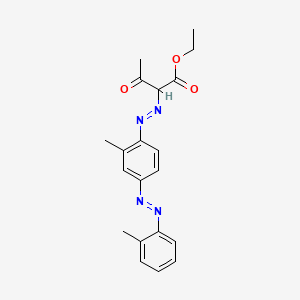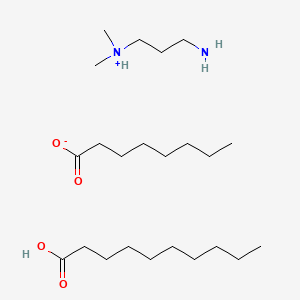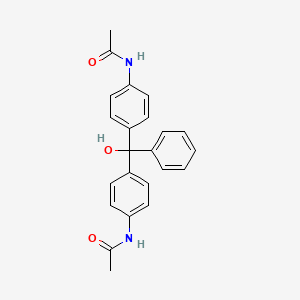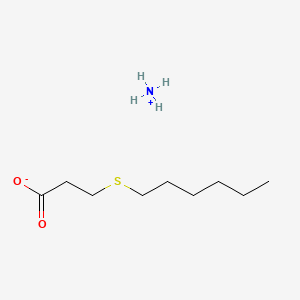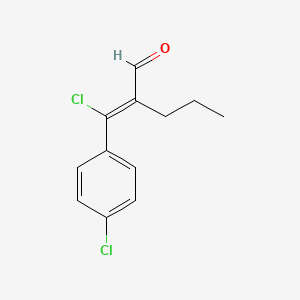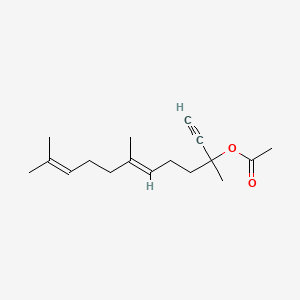
Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate is a complex organic compound with the molecular formula C22H20Cl2O10. It is known for its unique chemical structure, which includes both chloroformyl and isophthalate groups. This compound is primarily used in research and industrial applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate typically involves multiple steps. One common method includes the reaction of 2-methyl-1-oxoallyl chloride with ethylene glycol to form an intermediate compound. This intermediate is then reacted with isophthaloyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
化学反应分析
Types of Reactions
Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chloroformyl groups into other functional groups.
Substitution: The chloroformyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学研究应用
Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of coatings, adhesives, and other materials
作用机制
The mechanism of action of Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate involves its reactivity with various nucleophiles and electrophiles. The chloroformyl groups are particularly reactive, allowing the compound to form covalent bonds with other molecules. This reactivity is exploited in various applications, including polymerization and cross-linking reactions .
相似化合物的比较
Similar Compounds
- Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate
- 2-ethyl-2-((1-oxoallyl)oxy)methyl-1,3-propanediyl diacrylate
- Trimethylolpropane triacrylate
Uniqueness
Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate is unique due to its specific combination of functional groups, which provides it with distinct reactivity and versatility compared to similar compounds. Its ability to undergo multiple types of reactions makes it valuable in various research and industrial applications .
属性
CAS 编号 |
94088-04-7 |
|---|---|
分子式 |
C22H20Cl2O10 |
分子量 |
515.3 g/mol |
IUPAC 名称 |
bis[2-(2-methylprop-2-enoyloxy)ethyl] 4,6-dicarbonochloridoylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H20Cl2O10/c1-11(2)19(27)31-5-7-33-21(29)15-10-16(14(18(24)26)9-13(15)17(23)25)22(30)34-8-6-32-20(28)12(3)4/h9-10H,1,3,5-8H2,2,4H3 |
InChI 键 |
HHADMXONRFLIKP-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)OCCOC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


